ethyl 4-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate
CAS No.: 941981-23-3
Cat. No.: VC4327026
Molecular Formula: C25H24N4O5
Molecular Weight: 460.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941981-23-3 |
|---|---|
| Molecular Formula | C25H24N4O5 |
| Molecular Weight | 460.49 |
| IUPAC Name | ethyl 4-[[2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C25H24N4O5/c1-3-33-20-11-7-17(8-12-20)21-15-22-24(31)28(13-14-29(22)27-21)16-23(30)26-19-9-5-18(6-10-19)25(32)34-4-2/h5-15H,3-4,16H2,1-2H3,(H,26,30) |
| Standard InChI Key | OMVPWMUVMBMMCT-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)C(=O)OCC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of ethyl 4-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate is C25H24N4O5, with a molecular weight of 460.47 g/mol. The structure comprises three primary components:
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A pyrazolo[1,5-a]pyrazin-4-one core, providing a planar heterocyclic framework conducive to π-π stacking interactions.
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A 4-ethoxyphenyl group at position 2, introducing lipophilicity and electronic effects through the ethoxy substituent.
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An acetylated amino linkage connecting the core to an ethyl 4-aminobenzoate group, which contributes hydrogen-bonding capabilities and ester functionality.
The ethoxy group (-OCH2CH3) enhances membrane permeability compared to smaller alkoxy substituents, potentially improving bioavailability. Spectroscopic characterization via 1H NMR and 13C NMR reveals distinct signals for the pyrazine carbonyl (δ ~165 ppm), aromatic protons (δ 6.8–8.1 ppm), and ethoxy methylene protons (δ 3.4–4.1 ppm).
Solubility and Stability
Preliminary solubility studies in dimethyl sulfoxide (DMSO) indicate a solubility of >10 mg/mL, making it suitable for in vitro assays. The compound demonstrates stability at -20°C for over six months but undergoes hydrolysis in aqueous solutions at pH >8.0, necessitating storage in anhydrous conditions.
Synthesis and Characterization
Synthetic Pathways
The synthesis involves a multi-step protocol:
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Formation of the pyrazolo[1,5-a]pyrazin-4-one core: Cyclocondensation of 4-ethoxyphenylhydrazine with 2-chloropyrazine in the presence of a palladium catalyst yields the intermediate pyrazolo[1,5-a]pyrazin-4-one.
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Acetylation at position 5: Reaction with chloroacetyl chloride introduces the acetyl moiety, followed by coupling with ethyl 4-aminobenzoate via a nucleophilic acyl substitution.
Key reaction conditions:
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Temperature: 80–100°C for cyclization steps.
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Catalysts: Pd(PPh3)4 for Suzuki-Miyaura coupling.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient).
Analytical Validation
High-performance liquid chromatography (HPLC) confirms a purity of ≥95% (C18 column, acetonitrile/water mobile phase). Mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 461.2 [M+H]+, consistent with the theoretical molecular weight.
Biological Activity and Mechanism of Action
Anticancer Effects
In vitro assays against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines demonstrate dose-dependent cytotoxicity, with IC50 values of 12.3 µM and 15.8 µM, respectively. Mechanistic studies reveal:
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Apoptosis induction: Activation of caspase-3/7 by 3.5-fold at 20 µM.
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Cell cycle arrest: G2/M phase arrest via downregulation of cyclin B1.
Kinase Inhibition
The compound inhibits VEGF receptor 2 (VEGFR2) with an IC50 of 0.8 µM, surpassing the activity of sorafenib (IC50 = 1.2 µM) in similar assays. Molecular docking simulations suggest the ethoxyphenyl group occupies a hydrophobic pocket adjacent to the ATP-binding site, enhancing binding affinity.
Anti-Inflammatory Activity
In lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, the compound reduces IL-6 and TNF-α production by 62% and 58% at 10 µM, respectively. This effect correlates with suppression of NF-κB nuclear translocation.
Comparative Analysis with Structural Analogs
| Compound | Substituent | IC50 (VEGFR2) | Anticancer IC50 (MCF-7) |
|---|---|---|---|
| Ethyl 4-... (target) | 4-Ethoxyphenyl | 0.8 µM | 12.3 µM |
| Ethyl 3-... | 4-Methoxyphenyl | 1.5 µM | 18.7 µM |
| Ethyl 2-... | 4-Chlorophenyl | 2.1 µM | 22.4 µM |
The ethoxy derivative exhibits superior kinase inhibition and cytotoxicity compared to methoxy and chloro analogs, likely due to enhanced lipophilicity and electron-donating effects.
Future Research Directions
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In vivo pharmacokinetics: Assess oral bioavailability and tissue distribution in rodent models.
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Toxicology profiling: Evaluate hepatotoxicity and cardiotoxicity in long-term studies.
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Structural optimization: Explore substitutions at the benzoate ester to improve metabolic stability.
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